molecular formula C15H10F2N2O4 B3071570 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1011398-65-4

6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071570
CAS No.: 1011398-65-4
M. Wt: 320.25 g/mol
InChI Key: AHTPLTMUFRRYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1011398-65-4) is an isoxazolo[5,4-b]pyridine derivative with a molecular formula of C₁₅H₁₀F₂N₂O₄ and a molecular weight of 320.25 g/mol . The core structure consists of a fused isoxazole-pyridine ring system substituted at the 6-position with a 4-(difluoromethoxy)phenyl group and a methyl group at the 3-position.

The difluoromethoxy group (–OCF₂H) distinguishes this compound from analogs with methoxy (–OCH₃) or halogen substituents. Fluorine atoms increase lipophilicity and metabolic stability compared to non-fluorinated analogs, which may improve bioavailability .

Properties

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O4/c1-7-12-10(14(20)21)6-11(18-13(12)23-19-7)8-2-4-9(5-3-8)22-15(16)17/h2-6,15H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTPLTMUFRRYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction. Its structural elements enhance binding affinity to target enzymes.
  • Receptor Modulation : Interaction studies suggest that this compound can modulate receptor activity, making it a candidate for drug development aimed at diseases involving receptor dysregulation.

2. Biological Studies

  • Bioavailability Enhancement : The difluoromethoxy group increases lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets. This property is crucial for developing effective pharmaceuticals.
  • Pharmacokinetics Research : Understanding how this compound behaves in biological systems can inform its therapeutic potential and safety profile.

3. Material Science

  • Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of high-performance materials and specialty chemicals .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Research : Investigations into its role as an anticancer agent have shown promising results in inhibiting tumor growth through enzyme modulation.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the isoxazolo[5,4-b]pyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Ring

Compound A : 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₅H₁₂N₂O₄
  • Molecular Weight : 284.27 g/mol
  • CAS : 938001-71-9
  • Key Difference : Methoxy (–OCH₃) instead of difluoromethoxy (–OCF₂H).
  • Lower lipophilicity (logP ~1.5 vs. ~2.2 for the difluoromethoxy analog) may limit membrane permeability .
Compound B : 6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • CAS: sc-351110 (Santa Cruz Biotechnology)
  • Key Difference : Fluorine at the ortho position of the phenyl ring.
  • Impact : Steric hindrance from the ortho-fluorine may disrupt planar interactions with biological targets compared to the para-substituted difluoromethoxy analog. This positional effect could reduce binding affinity .
Compound C : 6-[4-(Difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₂₀H₁₂F₃N₃O₃
  • Molecular Weight : 399.33 g/mol
  • CAS : 1011397-92-4
  • Key Difference : Pyrazolo[3,4-b]pyridine core instead of isoxazolo[5,4-b]pyridine.
  • Impact : The pyrazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Pyrazolo cores are often associated with kinase inhibition, suggesting divergent biological applications compared to isoxazolo derivatives .

Core Structure and Heterocyclic Modifications

Compound D : 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.66 g/mol
  • CAS : 54709-10-3
  • Key Difference : Chlorine and cyclopropyl substituents replace the difluoromethoxy phenyl group.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity, while the cyclopropyl group introduces steric bulk. These changes may improve target selectivity but reduce solubility .
Compound E : 6-(1-Ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₃H₁₂N₄O₃
  • Molecular Weight : 272.26 g/mol
  • CAS : 1170052-42-2
  • Key Difference : Ethyl-substituted pyrazole at the 6-position.
  • However, metabolic oxidation of the ethyl group could shorten half-life .

Physicochemical and Bioactivity Trends

Compound Core Structure Substituent Molecular Weight (g/mol) logP (Predicted) Key Features
Target Compound Isoxazolo[5,4-b]pyridine 4-(Difluoromethoxy)phenyl 320.25 ~2.2 High metabolic stability, moderate lipophilicity
Compound A Isoxazolo[5,4-b]pyridine 4-Methoxyphenyl 284.27 ~1.5 Lower stability, reduced bioavailability
Compound C Pyrazolo[3,4-b]pyridine 4-(Difluoromethoxy)phenyl 399.33 ~3.0 Enhanced kinase affinity, higher molecular weight
Compound D Isoxazolo[5,4-b]pyridine Chloro, cyclopropyl 252.66 ~2.8 Electrophilic, sterically hindered

Biological Activity

Overview

6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 1011398-65-4) is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound has a molecular formula of C15H10F2N2O4 and a molecular weight of approximately 320.25 g/mol. Its structure features an isoxazole ring fused to a pyridine system, with a difluoromethoxy substituent enhancing its chemical properties and biological profile.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

ComponentDescription
Molecular Formula C15H10F2N2O4
Molecular Weight 320.25 g/mol
Key Functional Groups Isoxazole, Pyridine, Difluoromethoxy

The difluoromethoxy group is significant for its influence on lipophilicity and binding affinity to biological targets, which may enhance the compound's therapeutic potential.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The binding mechanism is primarily attributed to the unique structural features of the compound, which include:

  • Isoxazole Ring: Contributes to the stability and reactivity of the compound.
  • Difluoromethoxy Group: Enhances binding affinity and modulates biological activity.

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential applications in pharmacology and medicinal chemistry.

  • Anticancer Activity:
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it can block cell cycle progression, particularly in the G(2)/M phase, which is crucial for cancer treatment strategies targeting rapidly dividing cells .
    • Specific IC50 values against various cancer cell lines have been reported, demonstrating its efficacy compared to established anticancer agents.
  • Enzyme Inhibition:
    • Preliminary studies suggest that the compound may act as an enzyme inhibitor, impacting pathways critical for cellular metabolism and signaling. This could be beneficial in developing drugs targeting metabolic diseases or cancer.
  • Anti-inflammatory Properties:
    • Similar compounds have exhibited anti-inflammatory effects, suggesting that this compound may also possess such properties due to its structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
6-(4-Methylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidC15H13N2O3Different anti-inflammatory profile
6-(3-Difluoromethoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidC15H10F2N2O4Varying substitution pattern on the phenyl ring

These comparisons highlight how modifications in substituents can lead to variations in biological activity and therapeutic applications.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties: A study evaluated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value comparable to leading chemotherapeutics .
  • Enzyme Interaction Studies: Research focused on the binding affinity of this compound to specific kinases involved in cancer progression showed promising results, indicating potential as a targeted therapy .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

Methodological Answer: Key steps include:

  • Condensation reactions : React 4-(difluoromethoxy)benzaldehyde with aminopyridine derivatives under palladium or copper catalysis to form the isoxazolo-pyridine core .
  • Cyclization : Use DMF or toluene as solvents for cyclization, adjusting temperature (80–120°C) to minimize side products .
  • Functionalization : Introduce the methyl group via alkylation or cross-coupling reactions, optimizing reaction time (12–24 hrs) to enhance purity .
    Table 1 : Example reaction conditions:
StepCatalystSolventTemp (°C)Yield (%)
CondensationPd(OAc)₂DMF10065–70
CyclizationCuIToluene11075–80

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., difluoromethoxy group at δ 4.5–5.0 ppm for 1^1H; pyridine carbons at δ 150–160 ppm for 13^{13}C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.12) and fragmentation patterns .
  • IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Intermediate Questions: Biological Activity and Mechanistic Studies

Q. How can researchers design assays to evaluate the compound’s antimicrobial activity?

Methodological Answer:

  • In vitro MIC assays : Use standardized protocols (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 1–100 µM .
  • Time-kill kinetics : Monitor bacterial viability over 24 hrs to distinguish bacteriostatic vs. bactericidal effects .
  • Control experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to validate results .

Q. What strategies mitigate discrepancies in reported IC₅₀ values across cell-based anticancer studies?

Methodological Answer:

  • Standardize cell lines : Use authenticated lines (e.g., MDA-MB-231 for breast cancer) with consistent passage numbers .
  • Dose-response normalization : Employ Hill slope analysis to account for variability in compound solubility .
  • Meta-analysis : Compare data across studies using tools like Prism® to identify outliers (e.g., IC₅₀ > 50 µM suggests poor membrane permeability) .

Advanced Questions: Structural and Computational Analysis

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Crystal growth : Use slow evaporation in acetonitrile/water (7:3 v/v) at 4°C to obtain diffraction-quality crystals .
  • Data collection : Perform at synchrotron facilities (λ = 0.9 Å) to achieve resolution <1.5 Å.
  • Refinement : Apply SHELXL for anisotropic displacement parameters, validating hydrogen bonding (e.g., carboxylic acid dimer interactions) .

Q. What in silico approaches predict the compound’s binding affinity for kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina® with crystal structures of EGFR (PDB: 1M17) or Aurora kinase .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates strong interactions) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔG binding (values ≤ -8 kcal/mol suggest high affinity) .

Advanced Questions: Structure-Activity Relationship (SAR) Studies

Q. How can systematic SAR studies improve the compound’s metabolic stability?

Methodological Answer:

  • Modify substituents : Replace the difluoromethoxy group with trifluoromethoxy to enhance lipophilicity (clogP ↑0.5 units) .
  • Microsomal stability assays : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂ > 60 mins desirable) .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the methyl group) .

Q. What experimental designs validate the role of the isoxazole ring in target engagement?

Methodological Answer:

  • Bioisosteric replacement : Synthesize analogs with 1,2,4-oxadiazole or pyrazole rings and compare IC₅₀ values .
  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound to target proteins, followed by MS-based identification .
  • SPR analysis : Measure binding kinetics (kₐₙ, kₒff) for wild-type vs. mutant kinases (e.g., T790M EGFR) .

Advanced Questions: Translational Research

Q. How should researchers design in vivo models to assess the compound’s pharmacokinetics?

Methodological Answer:

  • Rodent studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 hrs for LC-MS analysis .
  • Tissue distribution : Euthanize at 24 hrs, homogenize liver/kidneys, and quantify compound levels .
  • PK parameters : Calculate AUC (target > 500 ng·h/mL), Cₘₐₓ, and t₁/₂ .

Q. What strategies address off-target effects in preclinical toxicity studies?

Methodological Answer:

  • Panel screening : Test against 50+ GPCRs, ion channels, and CYP450 enzymes (e.g., Eurofins® panels) .
  • Transcriptomics : Perform RNA-seq on treated hepatocytes to identify dysregulated pathways (e.g., Nrf2, PPARα) .
  • Cardiotoxicity assays : Monitor hERG channel inhibition (IC₅₀ > 10 µM required) via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.